2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potent anticonvulsant and antinociceptive properties . The compound has shown broad-spectrum protective activity in various animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-D-alanine or Boc-L-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .Molecular Structure Analysis
The molecular structure of this compound integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and the removal of the Boc group .Scientific Research Applications
Synthesis of Heterocycles
The versatility of related compounds for synthesizing various heterocycles has been extensively studied. For instance, compounds have been utilized as precursors for the synthesis of pyrrole, pyridine, coumarin, thiazole, and several other heterocycles. These heterocycles have been explored for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). Additionally, the reaction pathways involve cyclization and regioselective attacks leading to a diversity of synthetic products with potential for further biological investigation (H. Shams et al., 2010).
Antiproliferative and Anticancer Activities
The antiproliferative activities of novel pyridine linked thiazole derivatives have been explored, revealing promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines (Alaa M. Alqahtani et al., 2020). Such studies highlight the potential of these compounds in developing new anticancer therapies.
Antibacterial and Antifungal Activities
Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide have been investigated for their antibacterial and antifungal properties. For example, N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives were synthesized and showed considerable activity in various biological assays including urease inhibition, highlighting their potential as antibacterial agents (Y. Gull et al., 2016).
Antioxidant Activity
The antioxidant activity of 5-arylazo-2-chloroacetamido thiazole derivatives has been studied, with compounds showing promising results in in vitro antioxidant activity assessments. Molecular docking studies have estimated their efficacy against specific antioxidant enzyme receptors (A. Hossan, 2020). This indicates the potential use of these compounds in therapeutic applications targeting oxidative stress-related pathologies.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-9-3-4-10-11(7-9)23-15(16-10)17-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,2,5-6,8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAGOOYVCPQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.